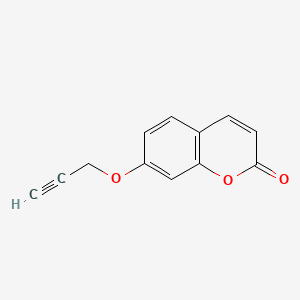
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is a derivative of benzopyran, a polycyclic organic compound. This compound is known for its unique structural properties, which include a benzopyran ring fused with a propynyloxy group at the 7th position. This structural modification imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one typically involves the reaction of 2H-1-benzopyran-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Propargyl bromide, potassium carbonate, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted benzopyran compounds.
Applications De Recherche Scientifique
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals and alloys
Mécanisme D'action
The mechanism of action of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: Known for its anti-inflammatory and anti-cancer properties.
2H-1-Benzopyran-2-one, 7-(diethylamino)-: Studied for its potential use in photodynamic therapy.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Investigated for its anti-microbial and anti-viral activities.
Uniqueness
7-(prop-2-yn-1-yloxy)-2H-chromen-2-one is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzopyran derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
67268-42-2 |
|---|---|
Formule moléculaire |
C12H8O3 |
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
7-prop-2-ynoxychromen-2-one |
InChI |
InChI=1S/C12H8O3/c1-2-7-14-10-5-3-9-4-6-12(13)15-11(9)8-10/h1,3-6,8H,7H2 |
Clé InChI |
IEHFVZKMAOKFTR-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













